Cas no 2228323-00-8 (tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate)
tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate
- tert-butyl N-[2-(1-aminocyclopentyl)-4-fluorophenyl]carbamate
- EN300-1890516
- 2228323-00-8
-
- Inchi: 1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-13-7-6-11(17)10-12(13)16(18)8-4-5-9-16/h6-7,10H,4-5,8-9,18H2,1-3H3,(H,19,20)
- InChI Key: SYIJOHUHOVMHKY-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C1(CCCC1)N)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 294.17435614g/mol
- Monoisotopic Mass: 294.17435614g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1890516-0.05g |
tert-butyl N-[2-(1-aminocyclopentyl)-4-fluorophenyl]carbamate |
2228323-00-8 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1890516-0.1g |
tert-butyl N-[2-(1-aminocyclopentyl)-4-fluorophenyl]carbamate |
2228323-00-8 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1890516-0.25g |
tert-butyl N-[2-(1-aminocyclopentyl)-4-fluorophenyl]carbamate |
2228323-00-8 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1890516-0.5g |
tert-butyl N-[2-(1-aminocyclopentyl)-4-fluorophenyl]carbamate |
2228323-00-8 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1890516-1.0g |
tert-butyl N-[2-(1-aminocyclopentyl)-4-fluorophenyl]carbamate |
2228323-00-8 | 1g |
$1057.0 | 2023-06-01 | ||
| Enamine | EN300-1890516-2.5g |
tert-butyl N-[2-(1-aminocyclopentyl)-4-fluorophenyl]carbamate |
2228323-00-8 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1890516-5.0g |
tert-butyl N-[2-(1-aminocyclopentyl)-4-fluorophenyl]carbamate |
2228323-00-8 | 5g |
$3065.0 | 2023-06-01 | ||
| Enamine | EN300-1890516-10.0g |
tert-butyl N-[2-(1-aminocyclopentyl)-4-fluorophenyl]carbamate |
2228323-00-8 | 10g |
$4545.0 | 2023-06-01 | ||
| Enamine | EN300-1890516-1g |
tert-butyl N-[2-(1-aminocyclopentyl)-4-fluorophenyl]carbamate |
2228323-00-8 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1890516-5g |
tert-butyl N-[2-(1-aminocyclopentyl)-4-fluorophenyl]carbamate |
2228323-00-8 | 5g |
$3065.0 | 2023-09-18 |
tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate
Professional Introduction to Compound with CAS No. 2228323-00-8 and Product Name: tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate
The compound with the CAS number 2228323-00-8 and the product name tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structure of this compound incorporates several key functional groups that contribute to its unique chemical properties and biological activities.
The molecular framework of tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate features a carbamate moiety linked to a fluorophenyl group, which is further substituted with a 1-aminocyclopentyl side chain. The presence of the carbamate group suggests potential applications in drug design, particularly in the development of protease inhibitors and other enzyme-targeting agents. The fluorine atom in the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for oral administration.
Recent research in medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in improving drug efficacy and bioavailability. Studies have demonstrated that the introduction of fluorine atoms can modulate the electronic properties of aromatic rings, leading to enhanced binding affinity to biological targets. In the case of tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate, the fluorine atom in the 4-position of the phenyl ring likely contributes to its pharmacological activity by influencing both its solubility and interactions with biological receptors.
The cyclopentylamine side chain is another critical feature of this compound that warrants discussion. Cycloalkylamine derivatives have been extensively studied for their role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) drugs. The 1-aminocyclopentyl group in tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate may contribute to its potential as a precursor for drugs targeting neurological disorders. The tert-butyl group at the carbamate position provides steric hindrance, which can influence both the conformational flexibility and binding interactions of the molecule.
In terms of synthetic chemistry, the preparation of tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate involves multi-step organic transformations, including nucleophilic substitution reactions, condensation reactions, and protection-deprotection strategies. The synthesis must be carefully optimized to ensure high yield and purity, as impurities can significantly affect both the pharmacological activity and safety profile of the compound.
The pharmacological evaluation of tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate has been a focus of recent research efforts. Preclinical studies have suggested that this compound exhibits promising activity against various biological targets, including enzymes involved in inflammation and pain pathways. The combination of structural features such as the fluorine atom and cyclopentylamine side chain may contribute to its ability to modulate these pathways effectively.
Ongoing clinical trials are further exploring the therapeutic potential of compounds like tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate. These trials aim to assess both safety and efficacy in human subjects, providing crucial data for regulatory approval and eventual market introduction. The results from these trials will be instrumental in determining whether this compound can be developed into a viable therapeutic agent for conditions such as chronic pain or inflammatory disorders.
The development of novel pharmaceuticals relies heavily on advancements in synthetic chemistry and computational modeling techniques. These tools are essential for designing molecules with specific pharmacological profiles and optimizing their synthetic routes. In the case of tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate, computational studies have been used to predict its binding interactions with biological targets and to guide modifications that could enhance its therapeutic potential.
The environmental impact and sustainability considerations are also important aspects when developing new pharmaceuticals. Efforts are being made to design synthetic routes that minimize waste and reduce energy consumption without compromising on yield or purity. Green chemistry principles are being increasingly adopted in pharmaceutical research, ensuring that compounds like tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate are developed responsibly.
In conclusion, tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate, with its CAS number 2228323-00-8, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further development into therapeutic agents targeting various diseases. Ongoing research efforts are focused on elucidating its pharmacological mechanisms, optimizing its synthesis, and evaluating its clinical potential.
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